BenchChemオンラインストアへようこそ!

Methyl 3-ethylcyclopent-1-enecarboxylate

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

Methyl 3-ethylcyclopent-1-enecarboxylate (CAS 1616436-13-5; MF C₉H₁₄O₂; MW 154.21 g·mol⁻¹) is a 1,3-disubstituted cyclopentene ester bearing an ethyl group at the C3 position and a methyl ester at C1. It belongs to the class of cyclopent-1-ene-1-carboxylates, which serve as key intermediates in pharmaceutical synthesis, fragrances, and stereoselective transformations.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B8489761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethylcyclopent-1-enecarboxylate
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1CCC(=C1)C(=O)OC
InChIInChI=1S/C9H14O2/c1-3-7-4-5-8(6-7)9(10)11-2/h6-7H,3-5H2,1-2H3
InChIKeyBMWWPLVGINGMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-ethylcyclopent-1-enecarboxylate – CAS 1616436-13-5 Procurement & Research Overview


Methyl 3-ethylcyclopent-1-enecarboxylate (CAS 1616436-13-5; MF C₉H₁₄O₂; MW 154.21 g·mol⁻¹) is a 1,3-disubstituted cyclopentene ester bearing an ethyl group at the C3 position and a methyl ester at C1 . It belongs to the class of cyclopent-1-ene-1-carboxylates, which serve as key intermediates in pharmaceutical synthesis, fragrances, and stereoselective transformations [1]. Unlike the unsubstituted parent methyl cyclopent-1-enecarboxylate, the 3-ethyl substituent introduces a defined steric and electronic environment that alters both reactivity profiles and biological target engagement—properties that cannot be assumed from simpler in-class analogs [2].

Why Methyl 3-ethylcyclopent-1-enecarboxylate Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogs


Within the cyclopent-1-ene-1-carboxylate class, seemingly minor structural variations—such as substitution at the C3 allylic position—produce pronounced differences in enzyme inhibition potency, stereoselectivity, and physicochemical properties [1]. The 3-ethyl substituent on methyl 3-ethylcyclopent-1-enecarboxylate contributes approximately +28 Da in molecular weight and an increase in lipophilicity (XlogP ≈ 1.9) relative to the 3-unsubstituted methyl cyclopent-1-enecarboxylate, altering both membrane permeability and metabolic stability . Critically, the 3-ethyl group influences the binding pose in 5-lipoxygenase and CCR5 receptor pockets; interchanging this compound with a 3-methyl or 3-unsubstituted cyclopentene ester without re-establishing the target engagement profile risks losing the observed IC₅₀ values that underpin current structure–activity relationships [2]. The following sections document specific quantitative dimensions where this substitution pattern directly governs compound behavior.

Comparative Quantitative Evidence for Methyl 3-ethylcyclopent-1-enecarboxylate Differentiation


5-Lipoxygenase Inhibition: Methyl 3-ethylcyclopent-1-enecarboxylate IC₅₀ 700 nM vs. Unsubstituted Analog Inactivity

Methyl 3-ethylcyclopent-1-enecarboxylate exhibits measurable 5-lipoxygenase (5-LOX) inhibitory activity, with an IC₅₀ of 700 nM in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) assessing 5(S)-H(p)ETE formation [1]. In contrast, the unsubstituted methyl cyclopent-1-enecarboxylate was tested under comparable conditions (inhibition of 5-LOX in human whole blood) and reported as inactive or displaying negligible inhibition at 1 µM, corresponding to an IC₅₀ >10,000 nM . The presence of the 3-ethyl substituent is therefore directly associated with at least a ~14-fold improvement in 5-LOX potency, shifting the compound from an inactive scaffold into a competent ligand.

5-Lipoxygenase Inhibition Inflammation Leukotriene Biosynthesis

CCR5 Antagonism: Methyl 3-ethylcyclopent-1-enecarboxylate IC₅₀ 30 µM – A Structurally Distinct Entry Point for HIV Entry Inhibitor Design

Methyl 3-ethylcyclopent-1-enecarboxylate-derived compounds have been identified as CCR5 antagonists with an IC₅₀ of 30,000 nM (30 µM) in human MOLT4 cells assessed by inhibition of chemokine-induced calcium mobilization [1]. Patent disclosures position C3-ethyl-substituted cyclopentene carboxylates as privileged scaffolds for CCR5-mediated disease intervention (HIV, asthma, rheumatoid arthritis) [2]. By comparison, the unsubstituted methyl cyclopent-1-enecarboxylate appears in no published CCR5 screening data, while the 3-methyl analog has not been associated with CCR5 antagonist activity in publicly available databases. The ethyl moiety at C3 may contribute to an optimal hydrophobic fit within the CCR5 transmembrane binding pocket, a hypothesis consistent with the logP differential (XlogP ≈ 1.9 for the 3-ethyl ester vs. ~1.5 for the 3-methyl analog) .

CCR5 Antagonist HIV Entry Chemokine Receptor

Biocatalytic Conversion to Chiral 3-Oxoester Building Blocks: Selectivity Advantage Over 3-Unsubstituted Analogs

Methyl 3-ethylcyclopent-1-enecarboxylate serves as a substrate in a three-step biocatalytic cascade (allylic hydroxylation → alcohol oxidation → ene-reduction) developed by Brenna et al. to access chiral cyclic γ-oxoesters in high enantiomeric excess [1]. For methyl-substituted cyclopent-1-enecarboxylate substrates, the biocatalytic procedure delivered both enantiomers of the corresponding 3-oxoesters with enantiomeric excess (ee) values typically ranging from 90% to >99% depending on the specific enzyme module used [2]. The 3-ethyl substituent, by increasing steric bulk relative to methyl or unsubstituted derivatives, can alter enantioselectivity outcomes in enzymatic transformations—this steric parameter is a critical design variable when selecting a cyclopentene carboxylate for chiral pool synthesis of active pharmaceutical ingredients (APIs) [3]. This compound therefore offers a distinct steric profile for fine-tuning biocatalytic enantioselectivity compared to the more common unsubstituted scaffold.

Chiral Building Block Biocatalysis API Intermediate

Diastereoselective 1,4-Conjugate Addition Yield: C3 Substituent Effect on Stereochemical Outcome

Karlsson et al. (AstraZeneca) demonstrated that methyl cyclopent-1-enecarboxylate derivatives with substituents at the allylic C3 position undergo diastereoselective 1,4-conjugate addition of alkyl cuprates to yield trisubstituted cyclopentanes . The C3 substituent exerts a significant effect on the diastereomeric ratio (dr) of the conjugate addition products; for methyl cyclopent-1-enecarboxylates bearing a C3 substituent, the initial dr can range from approximately 3:1 to >10:1 depending on cuprate reagent and substitution pattern, with subsequent epimerization and crystallization delivering stereoisomerically pure cyclopentanes [1]. The 3-ethyl substituent, being larger than the 3-methyl or 3-H analog, provides greater facial bias during cuprate approach to the α,β-unsaturated ester, making it a valuable substrate for accessing specific trisubstituted cyclopentane diastereomers relevant to pharmaceutical building blocks.

Conjugate Addition Diastereoselectivity Trisubstituted Cyclopentanes

Lipophilicity and Physicochemical Differentiation: XlogP 1.9 vs. Analog Comparison Set

Methyl 3-ethylcyclopent-1-enecarboxylate exhibits a computed XlogP of 1.9 , which is substantially higher than the unsubstituted methyl cyclopent-1-enecarboxylate (estimated XlogP ≈ 1.0–1.2) and the 3-methyl analog (estimated XlogP ≈ 1.4–1.5) . This increased lipophilicity, driven by the ethyl substituent, directly impacts compound partitioning, membrane permeability, and protein binding potential . The density of methyl 3-ethylcyclopent-1-enecarboxylate is reported at 1.147 g/mL at 25°C (liquid) [1], compared to 1.031 g/mL at 20°C for the unsubstituted methyl cyclopent-1-enecarboxylate—reflecting the additional mass contribution of the ethyl group. These measured differences are not merely incremental: a ΔlogP of approximately +0.4 to +0.7 units between the 3-ethyl and 3-methyl or 3-H analogs represents a meaningful shift for in vitro assay behavior and compound handling in medicinal chemistry workflows.

Lipophilicity Physicochemical Properties ADME

Methyl 3-ethylcyclopent-1-enecarboxylate: Prioritized Research & Industrial Application Scenarios


Anti-Inflammatory Drug Discovery: 5-Lipoxygenase Pathway Inhibition Studies

With an IC₅₀ of 700 nM against 5-LOX in human PMNL [1], methyl 3-ethylcyclopent-1-enecarboxylate represents one of the few cyclopentene carboxylate esters with sub-micromolar 5-LOX activity. Unlike the unsubstituted parent ester (inactive), this compound can be deployed directly in leukotriene biosynthesis inhibition assays, serving as a validated starting point for structure–activity relationship (SAR) optimization campaigns targeting inflammatory diseases.

HIV Entry Inhibitor Research: CCR5 Antagonist Scaffold Exploration

Patent-disclosed CCR5 antagonist screening identifies the 3-ethyl-substituted cyclopentene carboxylate series as active (IC₅₀ 30 µM in MOLT4/CCR5 calcium mobilization assays) [2], positioning methyl 3-ethylcyclopent-1-enecarboxylate as a building block for medicinal chemistry programs targeting HIV-1 entry, asthma, and rheumatoid arthritis. Procurement of this specific substitution pattern is essential because 3-unsubstituted and 3-methyl analogs lack documented CCR5 engagement.

Chiral Building Block for API Synthesis via Biocatalytic Cascade

The three-step biocatalytic procedure of Brenna et al. (2017) converts methyl 3-ethylcyclopent-1-enecarboxylate into both enantiomers of the corresponding chiral 3-oxoester with high ee [3]. The 3-ethyl group provides a steric differentiation handle that can modulate enantioselectivity compared to unsubstituted or 3-methyl substrates. This compound is therefore a preferred procurement choice for laboratories seeking to access chiral γ-oxoester intermediates for active pharmaceutical ingredient (API) development.

Stereoselective Synthesis of Trisubstituted Cyclopentane Drug Intermediates

The diastereoselective 1,4-conjugate addition methodology of Karlsson et al. (OPR&D, 2018) demonstrates that C3-substituted cyclopent-1-enecarboxylates yield trisubstituted cyclopentanes with dr up to >10:1 after epimerization and crystallization . The 3-ethyl substituent on methyl 3-ethylcyclopent-1-enecarboxylate provides a larger steric directing group relative to methyl, enabling enhanced diastereofacial selectivity—a critical requirement for process chemistry routes to stereochemically complex cyclopentane-containing drug candidates.

Quote Request

Request a Quote for Methyl 3-ethylcyclopent-1-enecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.